molecular formula C21H22N4O3 B2551843 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 931968-09-1

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2551843
CAS No.: 931968-09-1
M. Wt: 378.432
InChI Key: DYFFVTZTDZXTHV-UHFFFAOYSA-N
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Description

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperazine rings

Scientific Research Applications

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Employed in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the furan ring: This can be achieved by reacting 4-methylphenol with a suitable furan precursor under acidic conditions.

    Attachment of the oxazole ring: The furan derivative is then reacted with an appropriate oxazole precursor, often under basic conditions.

    Introduction of the piperazine ring: The final step involves the reaction of the intermediate with 4-methylpiperazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carboxamide
  • 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-methanol

Uniqueness

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest.

Properties

IUPAC Name

2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-3-5-16(6-4-15)26-14-17-7-8-19(27-17)20-23-18(13-22)21(28-20)25-11-9-24(2)10-12-25/h3-8H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFFVTZTDZXTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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